

In-Depth Technical Guide: GSK3182571 in Leukemia Cell Line Research

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Compound of Interest

Compound Name: GSK3182571

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research application of **GSK3182571**, a broad-spectrum kinase inhibitor, in the context of leukemia cell line studies. The information presented herein is curated from peer-reviewed scientific literature to support researchers and professionals in drug development.

Core Findings: GSK3182571 and Leukemia Cell Lines

GSK3182571 has been utilized as a tool compound to investigate kinase engagement and network effects in leukemia cell models, particularly the K562 chronic myeloid leukemia (CML) cell line. Its non-selective nature allows for the broad profiling of the kinome, providing insights into on-target and off-target effects of kinase inhibitors. The primary experimental approach has been thermal proteome profiling (TPP), a method that assesses drug-protein engagement by measuring changes in protein thermal stability upon ligand binding.

Quantitative Data Summary

The following tables summarize the key quantitative findings from research involving **GSK3182571** in the K562 leukemia cell line.

Table 1: Kinase Targets of **GSK3182571** in K562 Cell Extracts Identified by Thermal Proteome Profiling

Kinase Target	Change in Melting Temperature (ΔT_m) at 20 μ M GSK3182571
51 Kinases (in total)	Significant Changes
Individual kinase ΔT_m values were not fully detailed in the primary source, but a strong correlation with pIC50 values was noted.	

Data extracted from a thermal proteome profiling (TPP) experiment where K562 cell extracts were treated with 20 μ M **GSK3182571** for 10 minutes followed by a 3-minute heating step.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited in the research are provided below.

Cell Culture of K562 Leukemia Cells

- Cell Line: Human K562 chronic myeloid leukemia cell line.
- Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- Passaging: Cells are passaged every 2-3 days to maintain logarithmic growth phase.

Thermal Proteome Profiling (TPP) of K562 Cells with GSK3182571

This protocol is based on the methodology described by Savitski et al., 2014.[\[2\]](#)

- Cell Harvesting and Lysis:
 - K562 cells are harvested during the logarithmic growth phase.
 - Cells are washed with phosphate-buffered saline (PBS).

- For cell extract experiments, cells are lysed using methods such as freeze-thaw cycles to release the proteome.
- Drug Treatment:
 - The K562 cell extract is treated with **GSK3182571** at a final concentration of 20 μM .
 - A vehicle control (e.g., DMSO) is run in parallel.
 - The mixture is incubated for 10 minutes.
- Thermal Challenge:
 - The treated cell extracts are subjected to a temperature gradient for 3 minutes.
- Protein Extraction and Digestion:
 - Soluble protein fractions are collected after centrifugation to remove aggregated proteins.
 - Proteins are digested into peptides using trypsin.
- Quantitative Mass Spectrometry:
 - Peptides are labeled with isobaric tags (e.g., TMT10plex) for relative quantification.
 - Samples are analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis:
 - The relative abundance of each protein at different temperatures is determined.
 - Melting curves are generated, and the change in melting temperature (ΔT_m) upon drug treatment is calculated to identify protein targets.

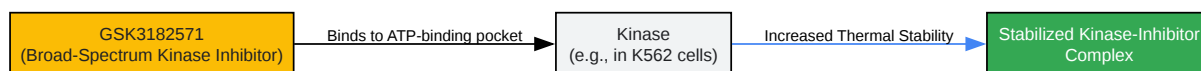
Isothermal Dose-Response (ITDR) Assay

- Principle: This assay is a variation of TPP to determine the binding affinity of a drug to its targets.[\[2\]](#)

- Procedure:
 - K562 cell extracts are treated with a serial dilution of **GSK3182571** (e.g., nine-point dilution starting from 100 μ M).
 - A single heating temperature (e.g., 53°C) is applied.
 - The subsequent steps of protein extraction, digestion, and mass spectrometry analysis are the same as in the standard TPP protocol.
 - Dose-response curves are generated to calculate the affinity of **GSK3182571** for its targets.

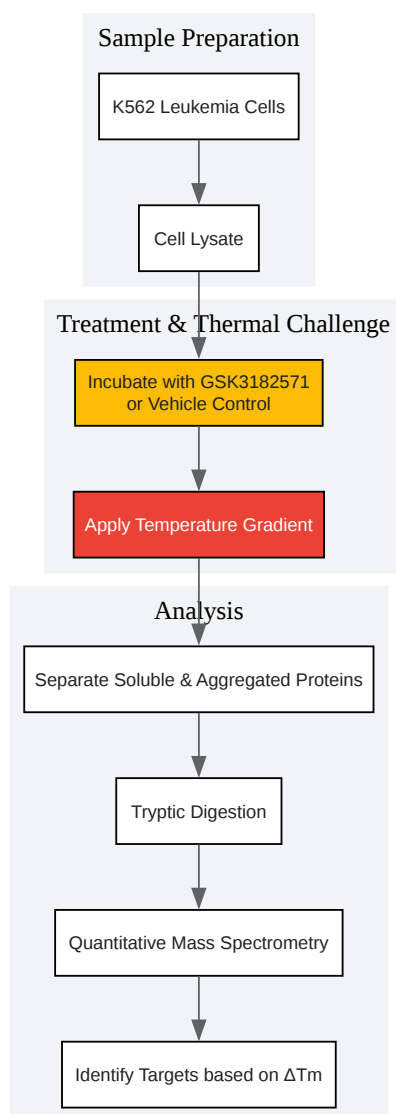
Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were created using the DOT language to illustrate key processes and relationships.



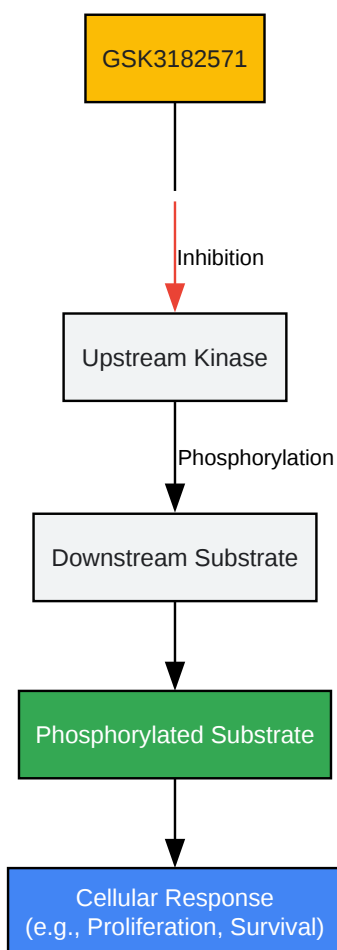
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Caption: **GSK3182571** binding to its target kinases, leading to their thermal stabilization.



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Caption: Experimental workflow for Thermal Proteome Profiling (TPP) with **GSK3182571**.



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Caption: General mechanism of kinase signaling inhibition by **GSK3182571**.

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References

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